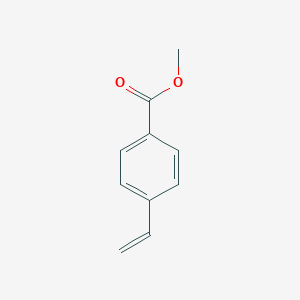
Methyl 4-vinylbenzoate
Cat. No. B093427
Key on ui cas rn:
1076-96-6
M. Wt: 162.18 g/mol
InChI Key: NUMHUJZXKZKUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06313340B1
Procedure details


To a three-neck, round-bottom flask equipped with an overhead stirrer, addition funnel, and a nitrogen inlet was added sodium hydride as a 60 percent dispersion (58.5 g, 1.46 mole). The sodium hydride was washed with THF (300 mL) then fresh THF (2000 mL) added. To the well-stirred suspension at room temperature was added methyltriphenyl-phosphonium bromide (500.1 g, 1.40 mole) over 35 minutes. After another 40 minutes of stirring, a solution of methyl p-formylbenzoate (218.9 g, 1.33 mole) in THF (600 mL) was added over 20-25 minutes. The mixture was then stirred at room temperature overnight for a total of 18 hours. The mixture was then filtered and the filtrate concentrated in vacuo. The residue was then treated with a 50 percent solution of ethyl acetate in hexanes (1400 mL) and filtered again. This filtrate was then concentrated in vacuo and placed on a large chromatography column (1400 mL of silica gel 60, 35-70 mesh packed with a 5 percent solution of ethyl acetate in hexanes) and eluted with a 5 percent solution of ethyl acetate in hexanes. The desired fractions were combined and concentrated in vacuo to provide 180.67 g (83.5 percent) of oil which slowly solidified to a white waxy solid. Proton NMR (Gemini 300 MHz in deuterochloroform): delta 7.98 (2H), 7.42 (2H), 6.72 (1H), 5.82 (1H), 5.37 (1H), 3.88 (3H). FDMS confirmed a mass of 162.




Name
Yield
83.5%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1)=O.[CH2:15]1COCC1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1)=[CH2:15] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
218.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
500.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After another 40 minutes of stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a three-neck, round-bottom flask equipped with an overhead stirrer, addition funnel, and a nitrogen inlet
|
WASH
|
Type
|
WASH
|
|
Details
|
The sodium hydride was washed with THF (300 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
fresh THF (2000 mL) added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred at room temperature overnight for a total of 18 hours
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was then treated with a 50 percent solution of ethyl acetate in hexanes (1400 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
This filtrate was then concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a 5 percent solution of ethyl acetate in hexanes
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1=CC=C(C(=O)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180.67 g | |
| YIELD: PERCENTYIELD | 83.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
